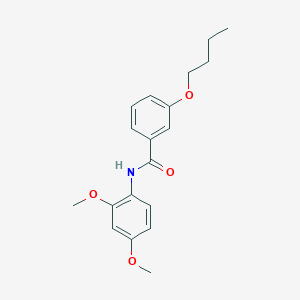
3-butoxy-N-(2,4-dimethoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-butoxy-N-(2,4-dimethoxyphenyl)benzamide, also known as BDMC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its promising anti-cancer properties. BDMC belongs to the family of benzamides, which are known to exhibit anti-tumor activity by inhibiting the activity of histone deacetylases (HDACs).
Mecanismo De Acción
3-butoxy-N-(2,4-dimethoxyphenyl)benzamide exerts its anti-cancer effects by inhibiting the activity of HDACs, which are enzymes that regulate gene expression by removing acetyl groups from histones. Histone deacetylation leads to chromatin condensation and transcriptional repression of tumor suppressor genes. By inhibiting HDACs, 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide promotes the accumulation of acetylated histones, leading to transcriptional activation of tumor suppressor genes and subsequent cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-butoxy-N-(2,4-dimethoxyphenyl)benzamide has been shown to induce cell cycle arrest at the G2/M phase and apoptosis in cancer cells. In addition, 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide has been found to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide is its specificity for HDACs, which makes it a promising candidate for cancer therapy. However, 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide has limited solubility in water, which can pose challenges for its use in in vivo studies. In addition, 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide has not been extensively studied for its toxicity and pharmacokinetics, which are important factors to consider for its clinical development.
Direcciones Futuras
Future research on 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide should focus on its pharmacokinetics and toxicity, as well as its efficacy in animal models of cancer. In addition, the development of 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide analogs with improved solubility and potency could lead to the development of more effective anti-cancer agents. Finally, the combination of 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide with other chemotherapeutic agents could enhance its anti-cancer effects and improve its clinical utility.
Métodos De Síntesis
The synthesis of 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide involves a multi-step process that begins with the reaction of 2,4-dimethoxybenzoic acid with butylamine to form the corresponding amide. This intermediate is then subjected to a series of reactions, including amidation, acylation, and cyclization, to produce the final product. The overall yield of the synthesis process is around 30%.
Aplicaciones Científicas De Investigación
3-butoxy-N-(2,4-dimethoxyphenyl)benzamide has been extensively studied for its anti-cancer properties, particularly in the treatment of breast cancer, colon cancer, and leukemia. In vitro studies have shown that 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide inhibits the activity of HDACs, leading to the accumulation of acetylated histones and subsequent transcriptional activation of tumor suppressor genes. 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide has also been found to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells.
Propiedades
IUPAC Name |
3-butoxy-N-(2,4-dimethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-4-5-11-24-16-8-6-7-14(12-16)19(21)20-17-10-9-15(22-2)13-18(17)23-3/h6-10,12-13H,4-5,11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSWYDBHQOQHGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butoxy-N-(2,4-dimethoxyphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diethyl [5-(3-chlorophenoxy)pentyl]malonate](/img/structure/B4942097.png)
![4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4942103.png)
![N-[2-(allyloxy)benzyl]-3-fluoroaniline](/img/structure/B4942111.png)
![4-{[(3-{[(2-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B4942113.png)
![2-amino-4-[4-(dimethylamino)phenyl]-7-methyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4942119.png)
![N-(2,4-dimethoxyphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4942132.png)
![methyl 2-chloro-5-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate](/img/structure/B4942144.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-N,N-dimethyl-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-sulfonamide](/img/structure/B4942151.png)

![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B4942162.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B4942163.png)
![5-[({[4-(benzyloxy)benzoyl]amino}carbonothioyl)amino]-2-chlorobenzoic acid](/img/structure/B4942170.png)

![1-{[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-ethylpiperazine](/img/structure/B4942179.png)